molecular formula C31H52N4O7 B1663066 Gallinamide A CAS No. 1208232-55-6

Gallinamide A

Numéro de catalogue B1663066
Numéro CAS: 1208232-55-6
Poids moléculaire: 592.8 g/mol
Clé InChI: ASRBKZHDORPEHO-KYJIWOQOSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Gallinamide A is a natural product that has been extracted from the marine sponge, Petrosia sp. It belongs to the class of cyclic depsipeptides and has been found to exhibit various biological activities. Gallinamide A has been studied extensively for its potential applications in scientific research.

Applications De Recherche Scientifique

Potent Inhibitor of Cysteine Proteases

Gallinamide A, initially isolated for its modest antimalarial activity, has been re-characterized as a potent, selective, and irreversible inhibitor of the human cysteine protease cathepsin L. Molecular docking and synthesis of analogs have led to the development of the most potent gallinamide analogs yet tested against cathepsin L. These investigations have also revealed that gallinamide and its analogs potently inhibit cruzain and are highly toxic towards Trypanosoma cruzi in the intracellular amastigote stage, suggesting their potential as new candidates for the treatment of Chagas disease (Boudreau et al., 2019).

Enhancement of Anti-Trypanosoma Cruzi Potency

Further research on Gallinamide A, derived from the marine cyanobacterium Schizothrix sp., has highlighted its selectivity in inhibiting cathepsin L-like cysteine proteases. Studies involving the evaluation of gallinamide A and synthetic analogs against Trypanosoma cruzi amastigotes have demonstrated enhanced potency, facilitated by intramolecular interactions. The N-terminal end of gallinamide A is found to be loosely bound, contributing weakly to drug-target interactions, while the C-terminus shows significant influence on bioactive conformation, thereby minimizing entropic loss associated with target binding. This increased potency is likely due to improved solubility and permeability of the analogs (Da Silva et al., 2021).

Antimalarial Properties

Gallinamide A analogs have been prepared to investigate novel inhibitors of the falcipain cysteine proteases. These analogs have shown potent inhibition of falcipain-2 and falcipain-3, crucial in the development of Plasmodium falciparum. Some compounds have matched the potency of chloroquine against the 3D7 strain of P. falciparum, including activity against chloroquine-resistant strains. This positions these compounds as promising leads for novel antimalarial agents (Conroy et al., 2014).

Potential in COVID-19 Therapy

Gallinamide A and its analogs have been identified as potent inhibitors of cathepsin L, a key host cysteine protease utilized by SARS-CoV-2 for cell entry. These compounds show selectivity over other cathepsins and proteases involved in viral entry, demonstrating potent inhibition of SARS-CoV-2 infection in vitro. This highlights the potential of cathepsin L as a drug target against COVID-19 (Ashhurst et al., 2021).

Propriétés

Numéro CAS

1208232-55-6

Nom du produit

Gallinamide A

Formule moléculaire

C31H52N4O7

Poids moléculaire

592.8 g/mol

Nom IUPAC

[(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate

InChI

InChI=1S/C31H52N4O7/c1-12-20(6)28(34(9)10)31(40)42-25(16-19(4)5)30(39)33-23(15-18(2)3)29(38)32-21(7)13-14-26(36)35-22(8)24(41-11)17-27(35)37/h13-14,17-23,25,28H,12,15-16H2,1-11H3,(H,32,38)(H,33,39)/b14-13+/t20-,21-,22-,23-,25-,28-/m0/s1

Clé InChI

ASRBKZHDORPEHO-KYJIWOQOSA-N

SMILES isomérique

CC[C@H](C)[C@@H](C(=O)O[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)/C=C/C(=O)N1[C@H](C(=CC1=O)OC)C)N(C)C

SMILES

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C

SMILES canonique

CCC(C)C(C(=O)OC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C=CC(=O)N1C(C(=CC1=O)OC)C)N(C)C

Autres numéros CAS

1208232-55-6

Séquence

IXL

Synonymes

Gallinamide A;  [(2S)-1-[[(2S)-1-[[(E,2S)-5-[(2S)-3-methoxy-2-methyl-5-oxo-2H-pyrrol-1-yl]-5-oxopent-3-en-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl] (2S,3S)-2-(dimethylamino)-3-methylpentanoate

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Gallinamide A
Reactant of Route 2
Reactant of Route 2
Gallinamide A
Reactant of Route 3
Reactant of Route 3
Gallinamide A
Reactant of Route 4
Reactant of Route 4
Gallinamide A
Reactant of Route 5
Reactant of Route 5
Gallinamide A
Reactant of Route 6
Gallinamide A

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.